molecular formula C11H14ClNO2 B14785966 4-(3-Methoxyphenyl)pyrrolidin-2-one;hydrochloride

4-(3-Methoxyphenyl)pyrrolidin-2-one;hydrochloride

Cat. No.: B14785966
M. Wt: 227.69 g/mol
InChI Key: YCRZTIFARPPHLV-UHFFFAOYSA-N
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Description

®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride is a chiral compound with a pyrrolidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxyphenylacetic acid.

    Cyclization: The 3-methoxyphenylacetic acid undergoes cyclization with an appropriate amine to form the pyrrolidinone ring.

    Chiral Resolution: The racemic mixture is then resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-4-(3-Methoxyphenyl)pyrrolidin-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(3-Hydroxyphenyl)pyrrolidin-2-one.

    Reduction: Formation of 4-(3-Methoxyphenyl)pyrrolidin-2-ol.

    Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)pyrrolidin-2-one: The non-chiral version of the compound.

    4-(3-Hydroxyphenyl)pyrrolidin-2-one: An oxidized derivative.

    4-(3-Methoxyphenyl)pyrrolidin-2-ol: A reduced derivative.

Uniqueness

®-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or racemic counterparts. The presence of the methoxy group also provides specific chemical reactivity that can be exploited in various synthetic and biological applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9;/h2-5,9H,6-7H2,1H3,(H,12,13);1H

InChI Key

YCRZTIFARPPHLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC2.Cl

Origin of Product

United States

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